Einecs 241-017-5

Description

Contextual Significance in Chemical Sciences

In the broader context of chemical sciences, Zinc Bis(2-ethylhexanoate) is significant as a metal carboxylate. researchgate.net These types of compounds are widely studied for their catalytic activities, role as precursors in materials synthesis, and utility as additives and stabilizers in polymers and coatings. americanelements.comnih.gov Ethylhexanoates, in particular, are noted for their application in promoting chemical reactions such as oxidation, hydrogenation, and polymerization. americanelements.com

The academic interest in Zinc Bis(2-ethylhexanoate) stems from its function as a source of zinc ions, which can form coordination complexes with organic substrates, thereby facilitating a variety of chemical transformations. It is often considered a more advantageous alternative to other zinc carboxylates due to its lighter color and better storage stability. Research has highlighted its role as a precursor for producing zinc oxide (ZnO) nanomaterials, which have applications in electronics and photocatalysis. evitachem.com Furthermore, it is a key component in the development of sustainable technologies, particularly in the synthesis of biodegradable polymers and the utilization of carbon dioxide. ox.ac.uk

Scope and Objectives of Academic Inquiry on Zinc Bis(2-ethylhexanoate)

Academic inquiry into Zinc Bis(2-ethylhexanoate) is multifaceted, with research objectives spanning fundamental chemistry to applied materials science. A primary focus of research is on understanding and optimizing its catalytic behavior. Scientists are investigating its efficacy in various polymerization reactions, including the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable plastic derived from renewable resources. researchgate.net Studies aim to develop more active and non-toxic catalyst systems to replace currently used catalysts in industrial polymer production. researchgate.net

Another significant area of research is its use as a precursor in materials science. researchgate.net Investigations are centered on the synthesis of zinc oxide nanoparticles and coatings from Zinc Bis(2-ethylhexanoate) through methods like thermal decomposition or sol-gel processes. evitachem.com The objective is to control the synthesis to produce nanostructured materials with specific properties, such as high surface area and reactivity, for applications in areas like environmental remediation and thermoelectrics.

The compound's role in promoting the degradation of waste plastics like poly(ethylene terephthalate) (PET) is also a subject of current research, aiming to find efficient methods for chemical recycling. researchgate.net Additionally, studies explore its function in various organic reactions, such as the oxidation of hydrocarbons like cumene. researchgate.net The overarching goal of this academic inquiry is to leverage the unique chemical properties of Zinc Bis(2-ethylhexanoate) to develop new, efficient, and sustainable chemical processes and materials. researchgate.netox.ac.uk

Chemical and Physical Properties

Below are tables detailing the identifiers and computed properties of Zinc Bis(2-ethylhexanoate).

Table 1: Chemical Identifiers for Zinc Bis(2-ethylhexanoate)

| Identifier | Value | Reference |

| IUPAC Name | zinc;2-ethylhexanoate (B8288628) | nih.gov |

| EINECS Number | 241-017-5 | vulcanchem.com |

| CAS Number | 136-53-8 | nih.gov |

| Molecular Formula | C16H30O4Zn | nih.gov |

| InChI Key | IFNXAMCERSVZCV-UHFFFAOYSA-L | nih.gov |

| Canonical SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2] | nih.gov |

Table 2: Physicochemical Properties of Zinc Bis(2-ethylhexanoate)

| Property | Value | Reference |

| Molecular Weight | 351.8 g/mol | nih.gov |

| Appearance | Yellowish viscous liquid or off-white solution | americanelements.com |

| Density | 1.07–1.17 g/cm³ | |

| Solubility | Insoluble in water; miscible with organic solvents | |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

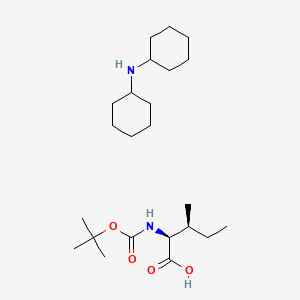

Properties

CAS No. |

16948-00-8 |

|---|---|

Molecular Formula |

C23H44N2O4 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t;7-,8-/m.0/s1 |

InChI Key |

NCLUKCZVJYNXBY-WFVMVMIPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Zinc Bis 2 Ethylhexanoate

Direct Synthesis Pathways

The direct synthesis of zinc bis(2-ethylhexanoate) can be achieved through several methods, primarily involving the reaction of a zinc source with 2-ethylhexanoic acid.

Reaction of Inorganic Zinc Salts with 2-Ethylhexanoic Acid and Alkaline Hydroxides in Aqueous Media

A common and efficient method for synthesizing basic zinc 2-ethylhexanoate (B8288628) involves the reaction of an inorganic zinc salt, such as zinc chloride, with 2-ethylhexanoic acid in the presence of an alkaline hydroxide (B78521), like sodium hydroxide, in an aqueous solution. google.com This process allows for the formation of the desired product in high yields. google.com

The reaction proceeds by first preparing the sodium salt of 2-ethylhexanoic acid. google.com Subsequently, an aqueous solution of zinc chloride is introduced, leading to a temporary precipitation of zinc hydroxide, which then redissolves as the basic zinc 2-ethylhexanoate is formed and dissolves in the organic solvent phase. google.com

Optimization of Reaction Parameters (e.g., pH, Temperature) for Yield and Purity

The yield and purity of zinc bis(2-ethylhexanoate) are highly dependent on the careful control of reaction parameters.

pH: The pH of the reaction mixture is a critical factor. For the synthesis involving inorganic zinc salts and alkaline hydroxides, maintaining a pH between 4 and 9 at the completion of the reaction is crucial for achieving near-quantitative yields of basic zinc 2-ethylhexanoate. google.comevitachem.com

Molar Ratio: The stoichiometry of the reactants significantly influences the product composition. An optimal molar ratio of zinc chloride to 2-ethylhexanoic acid is reported to be 1:1.5. google.com Deviations from this ratio can lead to the formation of neutral zinc 2-ethylhexanoate or zinc hydroxide as byproducts. google.com

Temperature: The reaction involving zinc oxide and 2-ethylhexanoic acid is typically conducted at elevated temperatures, often between 100–150°C, to drive the reaction to completion. In the aqueous synthesis with zinc chloride, the reaction is often maintained at a temperature of 50-60°C. google.com

Table 1: Typical Reaction Parameters for ZnO-Based Synthesis

| Parameter | Range |

| Molar Ratio (Acid:ZnO) | 2:1 |

| Temperature | 100–150°C |

| Reaction Time | 4–8 hours |

| Solvent | Toluene (B28343), Xylene |

| Yield | 80–85% |

This table presents typical parameters for the synthesis of zinc bis(2-ethylhexanoate) from zinc oxide and 2-ethylhexanoic acid.

Product Recovery and Purification Techniques for Basic Zinc 2-Ethylhexanoate

Following the synthesis, the recovery and purification of basic zinc 2-ethylhexanoate are essential to obtain a product of high purity.

In the aqueous synthesis method, the reaction mixture forms two phases. The organic phase, containing the dissolved product, is separated from the aqueous phase. google.com This organic layer is then dried, for instance over anhydrous sodium sulfate, and the solvent is removed by distillation to yield the final product. google.com

For syntheses involving zinc oxide, unreacted solids are typically removed by filtration. google.comcdnsciencepub.com Subsequent purification can be achieved through vacuum distillation or recrystallization to remove any remaining unreacted acid or solvent. google.comcdnsciencepub.com

Zinc Bis(2-ethylhexanoate) as a Precursor in Inorganic Material Synthesis

Zinc bis(2-ethylhexanoate) serves as a valuable precursor for the synthesis of inorganic nanomaterials, particularly zinc oxide (ZnO).

Sol-Gel Methodologies for Nanocrystalline Zinc Oxide (ZnO) Preparation

The sol-gel method offers a versatile route to produce nanocrystalline zinc oxide from zinc bis(2-ethylhexanoate). evitachem.comnih.gov In this process, zinc 2-ethylhexanoate is dissolved in a solvent like propan-2-ol and then subjected to hydrolysis. evitachem.comnih.gov The addition of a strong base, such as tetramethylammonium (B1211777) hydroxide (TMAH), induces the formation of a colloidal suspension. nih.gov This suspension is then aged, washed, and dried to yield ZnO nanoparticles. nih.gov The size of the resulting ZnO particles is typically in the range of 20–50 nm, and the concentration of the initial zinc precursor has been found to have a negligible effect on the final particle size. nih.govresearchgate.net

Hydrolysis-Controlled Synthesis Routes for Metal Oxide Nanoparticles

Controlled hydrolysis of zinc bis(2-ethylhexanoate) is a key strategy for synthesizing metal oxide nanoparticles. evitachem.comirb.hr By carefully managing the hydrolysis conditions, it is possible to influence the size and morphology of the resulting nanoparticles. irb.hrresearchgate.net Rapid hydrolysis, for instance, has been specifically employed to generate nanosized ZnO particles. irb.hr This approach is part of a broader field of non-hydrolytic and partially hydrolytic sol-gel chemistries that allow for greater control over the crystallization process by reducing reaction rates compared to fully aqueous systems. researchgate.net The decomposition of zinc(II) 2-ethylhexanoate under controlled conditions has been shown to produce soluble ZnO nanocrystals with sizes ranging from approximately 5 to 8 nm. researchgate.net

Influence of Precursor Chemistry on Resultant Material Morphology and Properties

The chemical identity of the precursor compound is a critical determinant in the synthesis of nanomaterials, profoundly influencing the morphology, crystallinity, size, and ultimately, the functional properties of the resultant material. Zinc bis(2-ethylhexanoate) is frequently employed as a metal-organic precursor for the synthesis of zinc oxide (ZnO) nanostructures. researchgate.net The choice of this precursor, as well as others like zinc acetate (B1210297) or zinc nitrate (B79036), in conjunction with specific synthesis conditions, dictates the final characteristics of the ZnO material. nih.govmdpi.com

Research indicates that the decomposition of organometallic precursors in a coordinating solvent at high temperatures is a highly successful method for synthesizing ZnO nanomaterials, as it allows for control over size, size-dispersion, and crystallinity. researchgate.net Zinc bis(2-ethylhexanoate) is considered a particularly suitable precursor for these processes because it is cost-effective, non-toxic, and stable in air. researchgate.net

The thermal decomposition of zinc(II) 2-ethylhexanoate in organic media has been shown to yield nearly spherical, soluble ZnO nanocrystals with diameters in the range of 5 to 8 nanometers. researchgate.netacs.org The optical properties of these colloids are characterized by typical band-edge and surface defect emission bands in their photoluminescence spectra. acs.org

The morphology and aggregation of ZnO particles are strongly dependent on the specific precursor used. nih.gov Studies comparing different zinc precursors reveal significant variations in the resulting ZnO nanoparticles. For instance, the type of precursor has been shown to directly influence bandgap, crystallite size, surface area, total pore volume, and pore diameter. mdpi.com When comparing ZnO synthesized from zinc nitrate versus zinc acetate via the sol-gel method, distinct differences were observed. ZnO from zinc nitrate (ZnON) produced polycrystalline irregular structures, while ZnO from zinc acetate (ZnOA) resulted in rod-like morphologies. mdpi.com

The choice of precursor also directly impacts the photocatalytic and biological activity of the synthesized ZnO nanoparticles. In one comparative study, ZnO nanoparticles derived from zinc acetate demonstrated enhanced photocatalytic activity and greater bioactivity compared to those from three other precursors. nih.gov This superior performance was attributed to a smaller crystalline size, increased surface area, and a distinct hexagonal crystalline morphology. nih.gov

The concentration of the precursor solution is another crucial factor. Variations in the molarity of the zinc precursor influence the nucleation and growth processes, thereby affecting the shape, size, and density of the final ZnO samples. mdpi.com As the concentration of the zinc precursor increases, the crystallite size of the prepared samples can also increase, up to a certain point, after which it may decrease. mdpi.com Similarly, the time and temperature of the synthesis process, often conducted via hydrothermal methods, affect the particle shape and size; typically, particle size increases with longer duration and higher temperatures. nih.gov

Interactive Table: Effect of Zinc Precursor on ZnO Nanoparticle Characteristics

Interactive Table: Influence of Synthesis Parameters on ZnO Properties

Advanced Materials Science Applications and Catalytic Roles of Zinc Bis 2 Ethylhexanoate

Catalytic Applications in Polymer Chemistry

Zinc bis(2-ethylhexanoate) demonstrates notable catalytic activity in various polymerization reactions, contributing to the synthesis of polyesters and other polymers. evitachem.com Its effectiveness stems from the ability of the zinc ion to coordinate with monomers, facilitating their transformation into polymer chains.

Role as a Catalyst for Ring-Opening Polymerizations

Zinc bis(2-ethylhexanoate) has been identified as an active catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide. nih.govacs.orgresearchgate.net This process is a key method for producing biodegradable polymers such as polylactide (PLA). nih.govnih.gov In the ROP of lactide, zinc bis(2-ethylhexanoate) has been shown to yield high-molecular-weight polymers with significant conversion rates. acs.org For instance, in the polymerization of L-lactide at 200°C, a zinc bis(2-ethylhexanoate) catalyst achieved a 92.8% conversion, resulting in a polylactide with a molar mass of 64 kg/mol . acs.org The mechanism involves the coordination of the zinc center to the carbonyl group of the lactide, which activates the monomer for nucleophilic attack and subsequent polymerization. doi.org

| Catalyst | Monomer | Temperature (°C) | Conversion (%) | Molar Mass ( kg/mol ) |

| Zinc bis(2-ethylhexanoate) | L-Lactide | 200 | 92.8 | 64 |

| Magnesium 2-ethylhexanoate (B8288628) | L-Lactide | 200 | 91.5 | 31 |

| Calcium 2-ethylhexanoate | L-Lactide | 200 | 58 | 19.5 |

Catalysis in Polyester (B1180765) Synthesis and Chemical Degradation (e.g., Methanolysis, Glycolysis of Polyethylene (B3416737) Terephthalate)

Beyond polymerization, zinc bis(2-ethylhexanoate) and other zinc compounds act as catalysts in both the synthesis and chemical degradation of polyesters. tib-chemicals.comresearchgate.net In polyester synthesis, it facilitates the polycondensation reaction between diols and dicarboxylic acids. tib-chemicals.com

Conversely, it plays a crucial role in the chemical recycling of post-consumer polyethylene terephthalate (B1205515) (PET) through processes like glycolysis and methanolysis. researchgate.netrsc.org During glycolysis, PET is depolymerized using ethylene (B1197577) glycol in the presence of a catalyst to yield bis(2-hydroxyethyl) terephthalate (BHET), a monomer that can be used to produce new PET or other valuable materials. researchgate.netresearchgate.net Research has shown that combining zinc 2-ethylhexanoate with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can synergistically enhance the degradation of waste PET. researchgate.net Similarly, in methanolysis, zinc-based catalysts facilitate the breakdown of PET into dimethyl terephthalate (DMT). rsc.org The catalytic activity in these degradation processes is attributed to the Lewis acidic nature of the zinc ion, which interacts with the ester linkages in the polymer, making them more susceptible to cleavage. doi.orgmdpi.com

Comparative Studies with Other Zinc-Based and Metal Catalysts

The performance of zinc bis(2-ethylhexanoate) as a catalyst is often compared to other metal-based catalysts, particularly those of tin, magnesium, and aluminum. nih.govtib-chemicals.commdpi.com Tin(II) bis(2-ethylhexanoate), also known as tin octoate, is a widely used industrial catalyst for the ROP of lactide due to its high activity. nih.govnih.gov However, concerns about the toxicity of tin have driven research into alternatives like zinc complexes. nih.govnih.govresearchgate.net

Studies have shown that certain zinc-based catalysts can exhibit activities comparable to or even exceeding that of tin octoate under specific conditions. nih.gov For example, a simple Schiff base zinc complex demonstrated excellent activity in the ROP of lactides, comparable to the industrial tin catalyst. nih.gov In a comparative study of lactide polymerization, zinc bis(2-ethylhexanoate) showed higher activity than its magnesium and calcium counterparts. acs.org When compared to other zinc complexes in the copolymerization of L-lactide and ε-caprolactone, a zinc complex with a 2,6-di-tert-butyl-4-methylphenol (BHT) ligand efficiently catalyzed random copolymerization, showcasing the influence of the ligand environment on catalytic behavior. mdpi.com

Integration into Functional Materials Fabrication

The utility of zinc bis(2-ethylhexanoate) extends to the creation of advanced functional materials, where it serves as a precursor or an activator. sciengine.comgoogle.com

Development of Zinc Tin Oxide Films for Semiconductor Devices (e.g., Thin-Film Transistors)

Zinc bis(2-ethylhexanoate) is utilized as a precursor in the solution-based fabrication of zinc tin oxide (ZTO) thin films. sciengine.comresearchgate.net ZTO is a wide bandgap semiconductor material with applications in electronic devices like thin-film transistors (TFTs). mdpi.com The solution-processing approach, which involves dissolving zinc and tin precursors in a common solvent, allows for the deposition of ZTO films via techniques like spin-coating. sciengine.comresearchgate.net

In one method, a precursor solution is prepared by mixing zinc acetate (B1210297) and tin(II) 2-ethylhexanoate in 2-methoxyethanol (B45455). Another approach uses zinc acetate dehydrate and tin(II) 2-ethylhexanoate dissolved in 2-methoxyethanol to create ZTO films for high-performance TFTs. The thermal treatment of these precursor films leads to the formation of transparent and dense ZTO films. sciengine.comresearchgate.net The electrical properties of the resulting ZTO films, such as conductivity and carrier mobility, can be tuned by adjusting the zinc-to-tin ratio and the annealing conditions. mdpi.com For instance, ZTO films have been fabricated with a conductivity of approximately 9.8 × 10⁻⁹ S/cm. sciengine.comresearchgate.net

| Precursor System | Fabrication Method | Application | Key Finding |

| Zinc acetate & Tin(II) 2-ethylhexanoate in 2-methoxyethanol | Spin-coating & Thermal treatment | Zinc Tin Oxide (ZTO) thin films | Produced transparent, smooth, and dense films. sciengine.comresearchgate.net |

| Zinc acetate dehydrate & Tin(II) 2-ethylhexanoate in 2-methoxyethanol | Spin-coating | High-performance thin-film transistors | Achieved high mobility (78.9 cm²/Vs) in a bottom-contact TFT. |

Application as an Activator in Rubber Vulcanization Processes

In the rubber industry, zinc bis(2-ethylhexanoate) serves as an activator in sulfur vulcanization processes. google.commdpi.comresearchgate.net Vulcanization is a chemical process that enhances the properties of rubber, such as its elasticity and strength, by forming cross-links between polymer chains. Zinc oxide, in combination with a fatty acid like stearic acid, is a conventional activator system. google.commdpi.com

Zinc bis(2-ethylhexanoate) can be used as an alternative or partial replacement for the traditional zinc oxide/stearic acid system. google.comresearchgate.net Its use can lead to a strong activation of the vulcanization process, an increase in crosslinking density, and improved reversion resistance. google.com Studies have investigated the effects of different zinc complexes on the curing and physical properties of various rubbers, such as EPDM and s-SBR. researchgate.net While zinc stearate (B1226849) showed considerably lower activity, zinc-2-ethylhexanoate was found to be a potential substitute for zinc oxide, depending on the specific application requirements. researchgate.net The mechanism involves the formation of zinc-based complexes that play a crucial role in the kinetics and the nature of the cross-linked products. mdpi.com

Role as an Adhesion Promoter in Various Formulations

Zinc Bis(2-ethylhexanoate), with the EINECS number 241-017-5, is a significant additive in various industrial formulations, where it functions effectively as an adhesion promoter. americanelements.com Its utility is prominent in coatings, adhesives, and sealants, contributing to enhanced bonding between the formulation and the substrate. evitachem.comcymitquimica.com The compound's solubility in organic solvents and its ability to form stable complexes make it a versatile component for improving the durability and performance of a wide range of materials. evitachem.com

The mechanism by which Zinc Bis(2-ethylhexanoate) enhances adhesion is multifaceted and depends on the chemical system in which it is employed. The zinc ions released from the compound are key to its functionality, as they can interact with various molecular targets on substrate surfaces and within the formulation matrix. This interaction often involves the formation of coordination complexes with organic substrates, which helps to create stronger interfacial bonds.

In the context of polyurethane systems, Zinc Bis(2-ethylhexanoate) acts as a co-catalyst. While it is not highly effective in catalyzing the primary urethane (B1682113) reaction (polyol-isocyanate), it preferentially catalyzes the crosslinking reactions that form biurets and allophanates. reaxis.com These crosslinking reactions, which may require heat to be effective, increase the cohesive strength of the polymer and improve its adhesion to various surfaces. reaxis.com For condensation-cured silicones, it serves as a catalyst, facilitating the curing process that is critical for developing adhesive properties. cymitquimica.com

In the rubber industry, particularly for radial tires, metallic carboxylates like Zinc Bis(2-ethylhexanoate) are used to promote the adhesion between the rubber compound and brass-coated steel cord. chemicalland21.comatamanchemicals.com This is a critical application for ensuring the structural integrity and service life of steel-reinforced rubber products. researchgate.net In paints and coatings, beyond improving adhesion, it also functions as an auxiliary drier and a pigment dispersing agent. evitachem.compciplindia.com As a drier, it helps prevent surface defects like wrinkling, ensuring a uniform and hard finish. pciplindia.com

The following table summarizes the research findings on the application of Zinc Bis(2-ethylhexanoate) as an adhesion promoter in different formulations.

Research Findings on Zinc Bis(2-ethylhexanoate) as an Adhesion Promoter

| Formulation Type | Substrate(s) | Mechanism/Role of Zinc Bis(2-ethylhexanoate) | Observed Effects |

| Polyurethane (PU) Coatings & Adhesives | Various | Co-catalyst for crosslinking reactions (biuret and allophanate (B1242929) formation). reaxis.com | Enhances cohesive strength and adhesion; often used with primary urethane catalysts like bismuth carboxylates. reaxis.com |

| Paints & Coatings | General | Acts as an additive and auxiliary drier. evitachem.com Forms coordination complexes with substrates. | Improves adhesion and durability. evitachem.com Prevents surface wrinkling and ensures even drying. pciplindia.com Aids in pigment dispersion. pciplindia.com |

| Adhesives & Sealants | General | Used in formulation to enhance material properties. cymitquimica.comeuropa.eu | Improves adhesion, curing, and overall durability of the final product. tib-chemicals.com |

| Rubber Compounds | Brass-Coated Steel Cord | Promotes adhesion at the rubber-metal interface. chemicalland21.comatamanchemicals.com | Enhances bond strength between rubber and steel reinforcement in products like radial tires. chemicalland21.com |

| Condensation-Cure Silicones | General | Acts as a catalyst for the condensation curing reaction. cymitquimica.com | Facilitates the curing process, which is essential for developing adhesive properties. cymitquimica.com |

Rheological Behavior and Molecular Structure Dynamics of Zinc Bis 2 Ethylhexanoate

Correlation between Rheological Properties and Molecular Architecture in Liquid Systems

The flow behavior of zinc bis(2-ethylhexanoate) in liquid form is intrinsically linked to its underlying molecular structure. Research has demonstrated a direct correlation between the viscosity of zinc 2-ethylhexanoate (B8288628) liquids and their specific molecular arrangements. slideshare.netshepchem.com A key finding from Fourier transform infrared spectroscopy (FTIR) studies is the correlation between the liquid's viscosity and the intensity of an asymmetric carboxylate (COO) stretching resonance observed at 1632 cm⁻¹. researchgate.netnih.gov

The intensity of this particular band is indicative of the presence of a polymeric zinc carboxylate species, specifically identified as catena-2-ethylhexanato-(O,O')-tri-μ-2-ethylhexanato-(O,O')-dizinc(II). shepchem.comnih.gov This suggests that the viscosity of the material is largely governed by the formation and concentration of these high-molecular-weight polymer chains within the liquid. shepchem.comresearchgate.net The material exhibits properties of both a molecular liquid, such as low viscosity at room temperature, and a molten polymer, indicated by a relatively high flow activation energy. slideshare.net

In a study where thirteen samples of zinc 2-ethylhexanoate were prepared, their viscosities at 25°C were measured, illustrating the variability in rheological properties based on subtle differences in composition and structure. shepchem.com

Table 1: Measured Viscosities of Zinc 2-ethylhexanoate Samples at 25°C

| Sample | Viscosity (cP) | Zinc Content (% by wt) |

|---|---|---|

| A | 1500 | 19.6 |

| B | 400 | 20.3 |

| C | 250 | 20.6 |

| D | 200 | 20.6 |

| E | 200 | 20.5 |

| F | 150 | 20.7 |

| G | 150 | 20.7 |

| H | 150 | 20.8 |

| I | 150 | 20.8 |

| J | 150 | 20.9 |

| K | 100 | 20.9 |

| L | 100 | 21.0 |

| M | 100 | 21.0 |

Molecular Structure Elucidation of Zinc Carboxylate Species

The structural chemistry of zinc carboxylates, including zinc bis(2-ethylhexanoate), is diverse and sensitive to reaction conditions such as stoichiometric ratios, temperature, and solvent choice. shepchem.com Three primary structural forms have been identified: polymeric sheets, polymeric chains, and closed tetranuclear oxo complexes. researchgate.net The specific structure adopted is heavily influenced by the spatial arrangement of the hydrocarbon chains of the carboxylate ligands. researchgate.net In the solid state, for instance, zinc carboxylates with long, linear aliphatic chains often form layered polymeric sheets where tetrahedrally coordinated zinc ions are connected by carboxylate bridges. researchgate.netresearchgate.net

Dimeric forms are significant in the structural landscape of zinc carboxylates. In the solid state, zinc(II) carboxylates can form unique cyclic dimers. For example, a 14-membered metallocycle has been characterized where two zinc atoms are bridged by two phthalate (B1215562) ligands. researchgate.net Computational studies have also been crucial in understanding dimeric species. A dimeric model molecule, catena-2-ethylhexanato-(O,O')-di-(tri-μ-2-ethylhexanoate-(O,O')-dizinc(II)-formic) acid, has been used to represent the polymeric form of zinc 2-ethylhexanoate for theoretical calculations. shepchem.comnih.govacs.org In other systems, pairs of zinc atoms can be linked by two carboxylate ligands in a 1,6-bridging fashion. researchgate.net The formation of these dimers is a key step in the assembly of more complex polymeric structures.

Polymeric and aggregated structures are responsible for many of the macroscopic properties of zinc bis(2-ethylhexanoate), particularly its viscosity. shepchem.comresearchgate.net The structure of zinc octoate, a related compound, consists of polymeric sheets where tetrahedrally coordinated Zn²⁺ cations are linked by carboxylate bridges in a syn-anti arrangement. researchgate.net A common aggregated form is the basic zinc carboxylate structure, which features a μ-4-oxo-centered tetrahedron of zinc cations. shepchem.com This core is surrounded by an octahedron of carboxylate anions that bridge the zinc atoms in a syn-syn configuration. shepchem.com This specific motif, μ-4-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II), is considered a model for the molecular liquid state of zinc 2-ethylhexanoate. shepchem.comnih.gov

Furthermore, in contexts such as oil paints, amorphous zinc carboxylates can form. nih.govuva.nl These non-crystalline species are described as zinc ions bonded to the carboxylate groups within the polymerized oil network, a structure analogous to ionomers. nih.govuva.nl

Theoretical Modeling of Molecular Conformations (e.g., Density Functional Theory)

Theoretical modeling, particularly Density Functional Theory (DFT), has proven indispensable for elucidating the complex molecular structures of zinc bis(2-ethylhexanoate) and assigning their spectroscopic signatures. slideshare.netshepchem.com DFT calculations have been successfully used to model candidate structures and predict their infrared spectra. researchgate.netnih.gov

Two primary models have been examined:

μ-4-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II) [μ-Zn4O-μ-(O2C8H15)6] : This structure represents the basic, molecular liquid form. shepchem.com

catena-2-ethylhexanato-(O,O')-di-(tri-μ-2-ethylhexanoate-(O,O')-dizinc(II)-formic) acid : This dimeric molecule serves as a model for the 1-dimensional linear polymer. shepchem.comnih.gov

DFT-predicted spectra for these models have been compared with experimental FTIR data. The calculations confirm that the asymmetric COO stretch at 1632 cm⁻¹, which correlates with increased viscosity, arises from the polymeric form. researchgate.netnih.govacs.org The decreased symmetry of the polymer compared to the highly symmetric tetranuclear oxo complex leads to an increased intensity of this specific vibrational mode. shepchem.comresearchgate.netacs.org These theoretical insights provide a chemically sound basis for interpreting the rheological behavior of the compound, linking macroscopic properties to specific molecular conformations. shepchem.com

Dissociation Dynamics in Aqueous and Non-Aqueous Media

The dissociation of zinc bis(2-ethylhexanoate) is a key aspect of its chemical reactivity. In aqueous environments, metal carboxylates are known to readily dissociate into the free metal ion (Zn²⁺) and the corresponding carboxylic acid (2-ethylhexanoic acid). nih.gov This dissociation is a critical factor in its environmental and chemical behavior.

In non-aqueous media, dissociation also occurs. Analytical procedures for determining the composition of zinc carboxylates involve liquid-liquid partitioning, where the compound is dissociated using a strong acid like HCl. The zinc is extracted into the aqueous acid phase as zinc chloride, while the liberated 2-ethylhexanoic acid is extracted into an organic solvent like toluene (B28343). Furthermore, studies on related zinc complexes show reversible dissociation of ligands in non-aqueous solvents like benzene (B151609) and toluene, indicating that the coordination sphere of zinc is dynamic in such environments. researchgate.net This lability is fundamental to its role in various applications, such as catalysis, where ligand exchange is a frequent mechanistic step.

Table of Mentioned Chemical Compounds

| Compound Name | Formula / Structure |

|---|---|

| Zinc bis(2-ethylhexanoate) | C16H30O4Zn |

| 2-Ethylhexanoic acid | C8H16O2 |

| catena-2-ethylhexanato-(O,O')-tri-μ-2-ethylhexanato-(O,O')-dizinc(II) | [Zn2(μ-O2C8H15)3(μ-O2C8H15)]n |

| catena-2-ethylhexanato-(O,O')-di-(tri-μ-2-ethylhexanoate-(O,O')-dizinc(II)-formic) acid | [Zn2(μ-O2C8H15)3(HO2CH)]2-catena-μ-O2C8H15 |

| μ-4-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II) | μ-Zn4O-μ-(O2C8H15)6 |

| Zinc Chloride | ZnCl2 |

| Toluene | C7H8 |

| Benzene | C6H6 |

| Hydrochloric Acid | HCl |

| Zinc Octoate | [Zn(C8H15O2)2]n |

Environmental Behavior and Fate of Zinc Bis 2 Ethylhexanoate

Environmental Release Pathways and Emission Inventories

The industrial production of zinc bis(2-ethylhexanoate) and its formulation into various products represent primary potential sources of environmental release. Emissions to air, water, and soil can occur during all stages of production and processing. Facilities involved in the manufacturing of this chemical, as well as those that blend it into lubricants, adhesives, polymers, and coatings, may release the substance through wastewater discharges, atmospheric emissions, and the disposal of industrial and household waste.

The widespread use of products containing zinc bis(2-ethylhexanoate) constitutes a significant and diffuse pathway for its release into the environment.

Lubricants and Greases: Zinc carboxylates are utilized in lubricants and greases. haz-map.com During their use, and through leaks or improper disposal, these products can release zinc bis(2-ethylhexanoate) into soil and aquatic systems.

Adhesives and Sealants: Its application in adhesives and sealants can lead to its release during application and as the products age and degrade.

Polymers: As a heat stabilizer for PVC and a catalyst in polyurethanes, there is potential for release during the lifecycle of these plastic products, from manufacturing to disposal. haz-map.com

Paints and Coatings: Its use as a catalyst in paints and coatings can result in its release into the environment as the coatings weather and wear over time. haz-map.com

Furthermore, products containing zinc compounds, such as tires, can release zinc into the soil and water through wear and tear.

Information specifically detailing the emissions of zinc bis(2-ethylhexanoate) from products in closed systems is limited. However, even in what are considered closed systems, fugitive emissions and releases during maintenance, repair, and end-of-life disposal can occur. For instance, lubricants in industrial machinery, while in a relatively closed system, can be released through leaks or during oil changes. The ultimate disposal of equipment or materials from these systems can also introduce the compound into the waste stream and subsequently the environment.

Environmental Persistence and Degradation Assessment

The persistence of zinc bis(2-ethylhexanoate) in the environment is determined by its susceptibility to biotic and abiotic degradation processes.

There are indications that zinc bis(2-ethylhexanoate) is biodegradable. One safety data sheet explicitly states that "The substance is readily biodegradable". chemos.de This suggests that it can be broken down by microorganisms in the environment.

The environmental fate of the compound is also influenced by its physical and chemical properties. It is noted to be insoluble in water, which suggests it is not likely to be mobile in the environment. gelest.com The following table summarizes key environmental fate parameters:

| Parameter | Value | Source |

|---|---|---|

| Biodegradability | Readily biodegradable | chemos.de |

| n-octanol/water partition coefficient (log Kow) | >5.7 (at 20 °C) | chemos.de |

| Bio-concentration Factor (BCF) | 28,960 | chemos.de |

| Organic Carbon normalised adsorption coefficient | ≤2.149 | chemos.de |

The high log Kow value and BCF suggest a potential for bioaccumulation. chemos.de However, the statement of ready biodegradability implies that the substance may not persist long enough in the environment for significant bioaccumulation to occur. chemos.de The organic carbon normalized adsorption coefficient suggests some mobility in soil, though its low water solubility would counteract this. chemos.degelest.com

The degradation of zinc bis(2-ethylhexanoate) will be influenced by various environmental factors. The behavior of the zinc ion itself is highly dependent on the chemistry of the surrounding environment.

pH: The speciation of zinc in aquatic and soil environments is heavily influenced by pH. sciencelearn.org.nz In acidic conditions, the more bioavailable and toxic free zinc ion (Zn2+) is more prominent. sciencelearn.org.nz Increased pH generally promotes the adsorption of zinc to soil particles, reducing its availability.

Water Hardness and Dissolved Organic Carbon: The toxicity of zinc in aquatic environments is also modified by water hardness and the presence of dissolved organic carbon.

While specific studies on how these factors affect the degradation of the 2-ethylhexanoate (B8288628) portion of the molecule are not detailed in the provided search results, general principles of microbial degradation suggest that factors like temperature, nutrient availability, and the presence of adapted microbial communities will play a significant role. The degradation of the 2-ethylhexanoic acid component, once dissociated, would follow pathways for branched-chain fatty acids.

Bioaccumulation Potential in Ecological Systems

The potential for a substance to bioaccumulate in an organism is a critical factor in assessing its environmental risk. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance that is higher than in the environment. For Zinc Bis(2-ethylhexanoate), the assessment of its bioaccumulative potential considers the properties of the compound itself and its dissociation products, namely the zinc cation (Zn²⁺) and 2-ethylhexanoic acid.

According to safety data information, Zinc Bis(2-ethylhexanoate) is considered to meet the criteria for being a very bioaccumulative substance. chemos.de However, it is important to note that metal carboxylates like this compound readily dissociate in water. nih.govhaz-map.com Therefore, the bioaccumulation potential is also influenced by the behavior of its individual components in the environment.

The bioaccumulation potential of the 2-ethylhexanoic acid component is considered to be low. canada.ca This is supported by its octanol-water partition coefficient (Log Pow), a key indicator of a substance's tendency to accumulate in the fatty tissues of organisms. The Log Pow for 2-ethylhexanoic acid is reported as 2.7. gelest.com Generally, substances with a Log Pow greater than 3 are considered to have a potential for bioaccumulation. While 2-ethylhexanoic acid is below this threshold, it is close enough to warrant consideration. However, empirical and modeled data indicate that it biodegrades quickly, which limits its potential to accumulate in organisms. canada.ca

On the other hand, the zinc ion (Zn²⁺) is an essential trace element required by living organisms. However, excessive concentrations can lead to adverse effects. sciencelearn.org.nz Zinc does not degrade in the environment and can accumulate in soils and sediments. sciencelearn.org.nz Its bioavailability and potential for uptake by organisms are influenced by various environmental factors such as pH and the presence of organic matter. sciencelearn.org.nzcopernicus.org While essential for biological functions, excessive environmental zinc can overwhelm an organism's ability to regulate it, leading to accumulation and potential toxicity.

The following table summarizes the key parameters related to the bioaccumulation potential of Zinc Bis(2-ethylhexanoate) and its dissociation products.

| Compound/Component | Bioaccumulation Finding | Supporting Data |

|---|---|---|

| Zinc Bis(2-ethylhexanoate) | Fulfills the very bioaccumulative criterion. chemos.de | Classification based on substance properties. |

| 2-Ethylhexanoic acid | Low potential to accumulate in lipid tissues. canada.ca | Log Pow: 2.7. gelest.com Readily biodegradable. canada.ca |

| Zinc (Zn²⁺) | Has the potential to accumulate in receiving environments like soils and sediments. sciencelearn.org.nz | Does not degrade in the environment. sciencelearn.org.nz |

Environmental Transformations and Fate of Related Compounds (e.g., 2-ethylhexanoic acid)

The environmental fate of Zinc Bis(2-ethylhexanoate) is largely determined by its transformation into its constituent components. In aquatic environments, metal carboxylates readily dissociate into the free metal ion and the free acid. nih.govhaz-map.com Therefore, the primary environmental transformation of Zinc Bis(2-ethylhexanoate) is its dissociation into zinc ions (Zn²⁺) and 2-ethylhexanoic acid (2-EHA). The subsequent fate of the compound is then dictated by the individual environmental pathways of these two substances.

Fate of 2-Ethylhexanoic Acid (2-EHA):

2-Ethylhexanoic acid is reported to be readily biodegradable. chemos.decanada.ca This rapid biodegradation is a key factor in its environmental fate, limiting its persistence in various environmental compartments. canada.ca It is a highly soluble substance that primarily exists in its ionized form in water at environmentally relevant pH levels. canada.ca Due to its rapid breakdown, its potential to persist and cause long-term exposure is low. canada.ca The degradation of 2-EHA is a significant pathway that reduces its concentration in the environment following the dissociation of the parent zinc salt. canada.ca

Fate of Zinc (Zn²⁺):

Once dissociated, the zinc ion's fate is governed by the specific characteristics of the receiving environment. sciencelearn.org.nz Zinc does not degrade and can partition between water, soil, and sediment. sciencelearn.org.nz In aquatic systems, the toxicity and mobility of zinc are influenced by factors such as pH, water hardness, and the amount of dissolved organic carbon. Zinc has the potential to accumulate in soils and sediments, and its mobility can vary significantly depending on the soil type and the presence of complexing agents. sciencelearn.org.nznih.gov For instance, certain organic complexes can increase the mobility and leaching of zinc through the soil profile. nih.gov The environmental concern with zinc is that anthropogenic sources can lead to concentrations that are toxic to aquatic and soil-dwelling organisms. sciencelearn.org.nz

The degradation of zinc-containing materials, such as the pigment zinc oxide, can also lead to the formation of zinc carboxylates, a process that has been studied in the context of oil paint degradation. nih.govjoshuataillon.com In this process, free fatty acids from the oil binder react with the zinc oxide pigment to form zinc soaps, which are a form of zinc carboxylate. nih.govjoshuataillon.com This demonstrates a natural pathway for the formation of similar compounds in environments rich in both zinc and carboxylic acids. nih.gov

The following table outlines the key environmental transformations and fate of the related compounds.

| Compound | Primary Transformation Process | Environmental Fate |

|---|---|---|

| Zinc Bis(2-ethylhexanoate) | Dissociation in water. nih.govhaz-map.com | Breaks down into Zinc (Zn²⁺) and 2-Ethylhexanoic acid. nih.govhaz-map.com |

| 2-Ethylhexanoic acid | Biodegradation. chemos.decanada.ca | Considered to be readily biodegradable and has a low potential for accumulation. canada.ca |

| Zinc (Zn²⁺) | Partitioning and complexation. sciencelearn.org.nzcopernicus.org | Does not degrade; can accumulate in soil and sediment. sciencelearn.org.nz Bioavailability and mobility are dependent on environmental conditions like pH and organic matter. copernicus.org |

Regulatory Science and Chemical Management of Zinc Bis 2 Ethylhexanoate

Classification and Labelling Frameworks (e.g., EU CLP Regulation, GHS)

The classification and labelling of Zinc bis(2-ethylhexanoate) are harmonized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and implemented in the European Union through the Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008. chemos.deeuropa.eu These frameworks use standardized pictograms, signal words, and hazard statements to communicate the risks associated with the substance. europa.eu

According to information submitted to the European Chemicals Agency (ECHA), Zinc bis(2-ethylhexanoate) is classified as a substance that may damage the unborn child, is very toxic to aquatic life, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects. europa.eu The signal word associated with this substance is "Danger". europa.eu

The hazard classifications for Zinc bis(2-ethylhexanoate) are detailed in the table below, based on notifications to ECHA. It is important to note that the percentages reflect the proportion of notifications that include a particular hazard statement, and not all notifications may contain the same information. nih.gov

GHS Hazard Classifications for Zinc Bis(2-ethylhexanoate)

| Hazard Class | Hazard Statement Code | Description |

|---|---|---|

| Reproductive Toxicity | H361d | Suspected of damaging the unborn child. chemos.demolekula.com |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. chemos.demolekula.comaksci.com |

| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life. nih.gov |

| Hazardous to the Aquatic Environment (Chronic) | H412 | Harmful to aquatic life with long lasting effects. chemos.de |

| Flammable Liquid | H226 | Flammable liquid and vapor. nih.govmolekula.com |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. nih.govmolekula.com |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. molekula.comaksci.com |

| Skin Sensitization | H317 | May cause an allergic skin reaction. nih.govjunopaints.ie |

This data is based on aggregated information from multiple sources and notifications. The classification may vary depending on the specific composition and impurities of the substance.

Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) Compliance

Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, Zinc bis(2-ethylhexanoate) is a registered substance. europa.eu This indicates that manufacturers or importers have submitted a dossier of information about the substance's properties and uses to the European Chemicals Agency (ECHA). europa.eu The substance is registered for manufacture and/or import into the European Economic Area at a volume of ≥ 1 000 to < 10 000 tonnes per year. europa.eu

The REACH registration process requires detailed information on the substance's properties, uses, and potential risks. This information is used to assess whether the risks are adequately controlled. For some substances of very high concern, authorisation may be required for specific uses. europa.eu Manufacturers of metal carboxylates, including Zinc bis(2-ethylhexanoate), have formed a consortium to collaborate on their REACH compliance activities. reachcentrum.eu This consortium aims to prepare a comprehensive registration dossier that covers various uses of the substance and includes harmonized classification and labelling information. reachcentrum.eu The substance has also been grandfathered under UK REACH regulations. service.gov.uk

Identification and Assessment as a Substance of Very High Concern (SVHC)

As of the latest updates, Zinc bis(2-ethylhexanoate) has been identified as a substance of very high concern in the Netherlands. sika.com A substance may be identified as an SVHC if it meets certain criteria, such as being carcinogenic, mutagenic, or toxic for reproduction (CMR), or being persistent, bioaccumulative, and toxic (PBT). chemos.de

The primary reason for its potential consideration as an SVHC is its classification as a reproductive toxicant (Repr. 2), as it is suspected of damaging the unborn child. chemos.dekremerpigments.com In the Netherlands, it is included on the ZZS list (Zeer Zorgwekkende Stoffen), which translates to substances of very high concern. sika.com While it is on this national list, it is important to check the official ECHA Candidate List for its status at the EU level. sika.com

Advanced Analytical Methodologies for Characterization of Zinc Bis 2 Ethylhexanoate

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular framework and functional groups present in Zinc Bis(2-ethylhexanoate).

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure and Functional Group Analysis

FTIR spectroscopy is a powerful tool for confirming the coordination of the carboxylate groups to the zinc ion. The analysis of Zinc Bis(2-ethylhexanoate) reveals characteristic absorption bands that signify the formation of the metal salt. A key observation is the shift in the carbonyl group (C=O) absorption peak from approximately 1705 cm⁻¹ in the free 2-ethylhexanoic acid to around 1550 cm⁻¹ in the zinc salt, which indicates the formation of the carboxylate.

Studies have identified specific stretches that are indicative of carboxylate coordination. The asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations are typically observed around 1540 cm⁻¹ and 1450 cm⁻¹, respectively. Furthermore, the viscosity of Zinc Bis(2-ethylhexanoate) has been correlated with the intensity of an asymmetric COO⁻ stretching resonance at 1632 cm⁻¹, suggesting the presence of a polymeric structure in the liquid state. shepchem.com In some cases, a peak at 525 cm⁻¹ is attributed to the Zn-O bond. researchgate.net When mixed with other compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO), significant changes in the FTIR spectrum are observed, with the C=O absorption of Zinc Bis(2-ethylhexanoate) becoming broader, indicating association with a neighboring atom. researchgate.net

Table 1: Characteristic FTIR Peaks for Zinc Bis(2-ethylhexanoate)

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Asymmetric COO⁻ Stretch | 1632 | shepchem.com |

| Asymmetric COO⁻ Stretch | 1540 | |

| Symmetric COO⁻ Stretch | 1450 | |

| Zn-O Stretch | 525 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is instrumental in validating the structure of the ethylhexanoate ligand attached to the zinc center. The ¹H NMR spectrum of Zinc Bis(2-ethylhexanoate) shows characteristic peaks in the range of δ 0.8–1.6 ppm, which correspond to the protons of the ethylhexanoate ligand, confirming its structural integrity. NMR spectroscopy, in conjunction with X-ray crystallography, has been used to identify and study the equilibrium of different stereoisomers of related zinc complexes in solution. bac-lac.gc.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For Zinc Bis(2-ethylhexanoate), this technique can be used to study its interactions with other substances. For instance, when mixed with DABCO, changes in the UV-visible spectrum confirm the association between the two catalysts. researchgate.net UV-Vis spectroscopy is also a standard method for verifying the purity of related metal-organic compounds.

Raman Spectroscopy for Material Characterization

Raman spectroscopy is another vibrational spectroscopy technique that offers complementary information to FTIR. It has been used to characterize zinc oxide nanoparticles synthesized from the rapid hydrolysis of Zinc Bis(2-ethylhexanoate). nih.gov The resulting nanoparticles exhibit distinct changes in the standard Raman spectrum of zinc oxide, providing insights into the material's structure and composition. nih.gov Additionally, Raman spectroscopy has been employed to study the speciation of related ionic liquids. rsc.org

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are essential for analyzing derivatives, identifying impurities, and quantifying the compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives and Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of Zinc Bis(2-ethylhexanoate), particularly for identifying impurities and analyzing its derivatives. A common approach involves the liquid-liquid partition of the zinc carboxylate between a solvent like toluene (B28343) and hydrochloric acid. nih.gov The liberated 2-ethylhexanoic acid is then methylated, often using trimethylsilyldiazomethane-methanol, to form methyl-2-ethylhexanoate. nih.gov This derivative is then analyzed by GC-MS, which allows for selective and sensitive detection. nih.gov This method is effective for identifying unknown peaks that may be present in samples. shimadzu.com

GC-MS is also utilized to confirm the identity of the product in complex mixtures. nih.gov For instance, in the analysis of wood treatment formulations, GC-MS can confirm the presence of Zinc Bis(2-ethylhexanoate) even when quantitative analysis is performed by other means. nih.gov

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a powerful technique for analyzing the molecular weight and dispersity of polymers. wikipedia.orgwaters.com This method separates molecules based on their hydrodynamic volume in solution. wikipedia.orglabcompare.com While primarily used for polymers, GPC can provide insights into the oligomeric nature and molecular size distribution of metal-organic compounds like Zinc Bis(2-ethylhexanoate), particularly when it is used as a catalyst in polymerization reactions. researchgate.netgoogle.com

In a typical GPC setup, a sample is dissolved in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), and injected into a column packed with porous gel beads. wikipedia.orglabcompare.combiorizon.eu Larger molecules, unable to enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying degrees, have longer retention times. wikipedia.org The output is a chromatogram that represents the distribution of molecular sizes in the sample. biorizon.eu

For polymeric systems catalyzed by Zinc Bis(2-ethylhexanoate), GPC is instrumental in determining key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). wikipedia.org For instance, in the ring-opening polymerization of lactide, GPC analysis using polystyrene standards can be employed to measure the molecular weight of the resulting oligolactides. researchgate.netgoogle.com The data obtained is crucial for understanding the catalytic efficiency and control exerted by the zinc complex.

Table 1: GPC Analysis Parameters for Polymer Characterization

| Parameter | Description | Typical Application |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Provides information on the average size of the polymer chains. |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards heavier molecules. | Reflects the contribution of larger molecules to the overall properties of the polymer. |

| Dispersity (Đ) | The ratio of Mw to Mn (Mw/Mn). | A measure of the broadness of the molecular weight distribution. A value of 1 indicates a monodisperse sample. |

| Retention Time | The time it takes for a specific molecular size fraction to elute from the column. | Inversely proportional to the hydrodynamic volume of the molecule. |

Elemental and Compositional Analysis

Determining the precise elemental composition of Zinc Bis(2-ethylhexanoate) is fundamental for quality control and for understanding its stoichiometric involvement in chemical reactions.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Zinc Content Quantification

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a highly sensitive and accurate technique for determining the elemental composition of a sample. nih.goveuropa.eu It is the preferred method for quantifying the zinc content in Zinc Bis(2-ethylhexanoate). The method involves introducing the sample into an argon plasma, which excites the zinc atoms to higher energy levels. As they relax, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of zinc in the sample. nih.gov

For the analysis of Zinc Bis(2-ethylhexanoate), the sample is typically digested in an acid, such as nitric acid, to decompose the organic matrix and bring the zinc into solution. nih.gov The zinc concentration is then quantified by ICP-AES at a specific emission wavelength, such as 213.856 nm. nih.gov This technique is robust and can overcome interferences from other metals that might be present in the sample matrix. nih.gov Commercial grades of Zinc Bis(2-ethylhexanoate) are often sold as solutions in mineral spirits, with specified zinc content ranges, for example, 17.80-18.20%. thermofisher.comthermofisher.com

Table 2: ICP-AES Parameters for Zinc Quantification

| Parameter | Description |

| Sample Preparation | Acid digestion to decompose the organic matrix. |

| Plasma Source | Inductively Coupled Argon Plasma. |

| Analytical Wavelength | 213.856 nm for Zinc. |

| Quantification | Based on a calibration curve generated from standard solutions of known zinc concentrations. |

Elemental Analysis

In addition to quantifying the metal content, elemental analysis provides the percentage of carbon, hydrogen, and oxygen in the Zinc Bis(2-ethylhexanoate) molecule (C₁₆H₃₀O₄Zn). This information is crucial for confirming the identity and purity of the compound. The theoretical elemental composition can be calculated from its molecular formula. Commercial specifications for Zinc Bis(2-ethylhexanoate) often include a target range for the zinc content. thermofisher.comthermofisher.com

Table 3: Theoretical vs. Typical Commercial Elemental Composition of Zinc Bis(2-ethylhexanoate)

| Element | Theoretical Percentage (Pure C₁₆H₃₀O₄Zn) | Typical Commercial Specification (in mineral spirits) thermofisher.comthermofisher.com |

| Zinc (Zn) | ~18.6% | 17.80 - 18.20% |

| Carbon (C) | ~54.6% | Not typically specified |

| Hydrogen (H) | ~8.6% | Not typically specified |

| Oxygen (O) | ~18.2% | Not typically specified |

Microscopic and Diffraction Methods for Material Characterization

Microscopic and diffraction techniques are invaluable for elucidating the structural and morphological properties of materials derived from or containing Zinc Bis(2-ethylhexanoate), particularly at the nanoscale.

X-Ray Diffraction (XRD) for Crystallinity and Phase Identification

X-Ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. nist.govnist.govgovinfo.gov When Zinc Bis(2-ethylhexanoate) is used as a precursor in the synthesis of zinc-containing nanomaterials, such as zinc oxide (ZnO) nanoparticles, XRD is essential for identifying the resulting crystalline phases and assessing their purity. acs.orgresearchgate.netnih.gov

The technique involves bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a fingerprint of the crystalline structure. For instance, in the synthesis of ZnO nanoparticles from the decomposition of Zinc Bis(2-ethylhexanoate), XRD patterns can confirm the formation of the wurtzite crystal structure of ZnO. researchgate.netnih.gov It can also be used to estimate the primary particle size of the nanocrystals. nih.gov

Table 4: Representative XRD Data for ZnO Nanoparticles

| 2θ (degrees) | Miller Indices (hkl) | Crystal Phase |

| 31.8 | (100) | Wurtzite ZnO |

| 34.4 | (002) | Wurtzite ZnO |

| 36.3 | (101) | Wurtzite ZnO |

| 47.5 | (102) | Wurtzite ZnO |

| 56.6 | (110) | Wurtzite ZnO |

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the size, shape, and morphology of nanoparticles. acs.orgnih.gov When Zinc Bis(2-ethylhexanoate) is used to synthesize nanoparticles, TEM is a critical tool for visualizing the resulting nanostructures. researchgate.net

In TEM, a beam of electrons is transmitted through an ultrathin sample, and an image is formed from the interaction of the electrons with the sample. nih.gov High-resolution TEM (HRTEM) can even reveal the crystal lattice fringes of individual nanoparticles, providing further evidence of their crystallinity. acs.orgresearchgate.net For example, studies on ZnO nanoparticles synthesized from Zinc Bis(2-ethylhexanoate) have used TEM to show the formation of nearly spherical nanoparticles with mean diameters in the range of 5 to 8 nm. researchgate.net Statistical analysis of TEM images allows for the determination of the particle size distribution. acs.org

Table 5: Morphological and Size Data from TEM Analysis of ZnO Nanoparticles

| Parameter | Description | Example Finding |

| Morphology | The shape of the nanoparticles. | Nearly spherical. researchgate.net |

| Mean Particle Size | The average diameter of the nanoparticles. | 5-8 nm. researchgate.net |

| Size Distribution | The range and frequency of particle sizes. | Can be represented by a histogram. acs.org |

| Crystallinity | The degree of structural order within the nanoparticles. | Confirmed by visible lattice fringes in HRTEM. acs.orgresearchgate.net |

Scanning Electron Microscopy (SEM) for Surface and Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and particle morphology of Zinc Bis(2-ethylhexanoate) and its derivatives. This analysis provides critical insights into the material's physical structure, which can influence its properties and applications, such as its use as a catalyst or in the formation of zinc oxide nanostructures.

Research findings from SEM analyses have revealed diverse morphologies depending on the synthesis method and processing conditions of the zinc carboxylate. For instance, when used as a precursor in the synthesis of zinc oxide (ZnO), the morphology of the resulting ZnO particles is heavily influenced by the initial state of the Zinc Bis(2-ethylhexanoate). Studies have shown that ZnO nanoparticles synthesized from zinc carboxylate precursors can exhibit various shapes, including spherical, rod-like, and triangular crystalline structures. researchgate.netnih.gov

In the context of its application in paints and coatings, SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (SEM-EDX), is instrumental in studying the formation and distribution of zinc carboxylates. nih.govjoshuataillon.com In aged oil paint films, zinc carboxylates can form protrusions and gel-like features. nih.gov SEM analysis of these features reveals their distinct morphologies and their spatial relationship within the paint matrix. For example, backscattered electron (BSE) micrographs can show varying contrasts that help to identify the distribution of zinc carboxylates. nih.govjoshuataillon.com In one study, SEM-EDX analysis of a paint cross-section showed a concentration gradient of zinc within the gel material, indicating patterns of zinc carboxylate formation and migration. nih.gov

The morphology of zinc-containing catalysts prepared using similar carboxylates has also been extensively studied. For example, wrinkled, uniform particles of a zinc-based catalyst have been observed with sizes around 671 ± 92 nm. rsc.org The surface structure, as revealed by SEM, is crucial for the catalyst's performance and recyclability. rsc.org Furthermore, the morphology of ZnO nanostructures, which can be synthesized from Zinc Bis(2-ethylhexanoate), has been shown to be controllable through the use of capping agents during synthesis, resulting in hexagonal or needle-like nanostructures. mdpi.com

Click to view SEM Morphology Data

| Material | Observed Morphology | Typical Size Range | Reference |

|---|---|---|---|

| ZnO from Zinc Carboxylate Precursor | Spherical, Rod-like, Triangular | 20-50 nm | researchgate.net |

| Zinc Carboxylate in Paint Film | Protrusions, Gel-like features | Variable | nih.gov |

| Wrinkled Zn-Gal Catalyst | Uniform, wrinkled particles | ~671 nm | rsc.org |

| ZnO Nanoplates | Hexagonal plates | 40-50 nm thickness | oatext.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability and decomposition characteristics of Zinc Bis(2-ethylhexanoate). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing crucial data on decomposition temperatures, the presence of volatiles, and the composition of the final residue.

The thermal decomposition of zinc carboxylates, such as Zinc Bis(2-ethylhexanoate), has been investigated in various studies. TGA curves for zinc carboxylates typically show a multi-stage decomposition process. For instance, the thermal decomposition of a related compound, zinc acetate (B1210297), shows a complete conversion to ZnO at temperatures above 300°C. researchgate.net The thermal stability of Zinc Bis(2-ethylhexanoate) is an important factor in its application as a heat stabilizer for polymers like PVC. researchgate.net TGA studies on PVC stabilized with calcium/zinc carboxylates have shown that the metal carboxylates themselves are practically stable up to certain temperatures, with weight losses occurring at specific temperature ranges. researchgate.net For example, one study noted a 19% weight loss for a zinc carboxylate at 311°C. researchgate.net

The decomposition behavior of zinc carboxylates can be influenced by the surrounding atmosphere (e.g., inert or oxidative) and the presence of other substances. researchgate.net TGA coupled with other techniques, such as Fourier Transform Infrared Spectroscopy (TGA-FTIR), can provide further insights by identifying the gaseous products evolved during decomposition. acs.org For zinc carboxylates, decomposition can lead to the formation of ketones and other organic fragments, with the final residue often being zinc oxide. acs.org

The onset temperature of decomposition is a key parameter obtained from TGA. For some zinc carboxylates, significant thermal events and mass loss are observed in the temperature range of 340°C to 400°C under an inert atmosphere. acs.org The thermal stability of Zinc Bis(2-ethylhexanoate) is also a consideration in its use as a catalyst, as the decomposition temperature determines the upper limit of its application temperature range.

Click to view TGA Data

| Material | Decomposition Temperature Range (°C) | Significant Weight Loss (%) | Atmosphere | Reference |

|---|---|---|---|---|

| Zinc Carboxylate (for PVC stabilization) | Begins around 311°C | 19% at 311°C | Not Specified | researchgate.net |

| Zinc Acetate (related compound) | Complete decomposition above 300°C | ~91% (160-330°C) | N2 | researchgate.net |

| Zinc Biphenyl Carboxylates | 340-550°C | Variable | Inert | acs.org |

| Cobalt Bis(2-ethylhexanoate) (related compound) | ~200–300°C | Not Specified | Not Specified |

Sample Preparation and Extraction Protocols for Analytical Studies

The accurate analysis of Zinc Bis(2-ethylhexanoate) relies on appropriate sample preparation and extraction protocols to isolate the compound from various matrices, such as polymers, paint films, or reaction mixtures. The choice of method depends on the nature of the sample and the subsequent analytical technique.

For the analysis of zinc carboxylates in timber treatments, a common method involves liquid-liquid partitioning. researchgate.net The sample can be partitioned between a non-polar solvent like toluene and an acidic aqueous solution (e.g., 1 M HCl). This process liberates the 2-ethylhexanoic acid into the toluene phase, while the zinc ions are extracted into the acidic aqueous phase as zinc chloride. The carboxylic acid in the organic phase can then be derivatized, for example, by methylation using trimethylsilyldiazomethane, to form a volatile ester (methyl-2-ethylhexanoate) suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net

In the context of oil paintings, sample preparation for the analysis of zinc carboxylates can be more intricate. It may involve embedding a small sample fragment in a resin block, followed by sanding and polishing to expose a cross-section for microscopic analysis. researchgate.net Dry polishing techniques have been used to carefully reveal gel-like features containing zinc carboxylates for subsequent analysis by methods like SEM-EDX and µ-FTIR. joshuataillon.com

For synthetic preparations of metal carboxylates, the extraction and purification process is crucial. The synthesis of Zinc Bis(2-ethylhexanoate) can be achieved by reacting zinc oxide with 2-ethylhexanoic acid. cdnsciencepub.com The removal of water, often through azeotropic distillation with a solvent like toluene, drives the reaction to completion. cdnsciencepub.com Unreacted acid and solvents can then be removed by vacuum distillation to yield the purified product. cdnsciencepub.com An alternative synthesis involves a metathesis reaction between a water-soluble zinc salt (like zinc chloride) and the sodium salt of 2-ethylhexanoic acid. In this case, a hydrocarbon solvent is used to extract the resulting Zinc Bis(2-ethylhexanoate) into the organic phase, which is then separated, washed, and dried.

Click to view Sample Preparation Protocols

| Matrix | Preparation/Extraction Protocol | Subsequent Analysis | Reference |

|---|---|---|---|

| Timber Treatment | Liquid-liquid partitioning (toluene/HCl), followed by methylation. | GC-MS | researchgate.net |

| Oil Paint Film | Embedding in resin, cross-sectioning, and polishing. | SEM-EDX, µ-FTIR | joshuataillon.comresearchgate.net |

| Synthetic Reaction Mixture | Azeotropic distillation to remove water, followed by vacuum distillation. | Various characterization techniques | cdnsciencepub.com |

| Aqueous Synthesis | Metathesis reaction followed by extraction with a hydrocarbon solvent, washing, and drying. | Various characterization techniques |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems Utilizing Zinc Bis(2-ethylhexanoate) Derivatives

Zinc bis(2-ethylhexanoate) and its derivatives are recognized for their catalytic properties. While traditionally used in various industrial processes, current research is focused on developing novel catalytic systems with enhanced efficiency and selectivity.

Current Applications & Research:

Polymerization: Zinc bis(2-ethylhexanoate) is a known catalyst for ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable polymer. researchgate.net It is also used in the polymerization of other monomers.

Curing Agent: It serves as a catalyst in curing and dynamic bond exchange reactions in polymer networks. ox.ac.uk

Polyurethane Production: Zinc(II) carboxylates, including zinc bis(2-ethylhexanoate), are used as catalysts in polyurethane compositions. google.com

Future Development of Novel Catalytic Systems:

The development of new zinc-based catalysts is a significant area of research. For instance, combining zinc bis(2-ethylhexanoate) with other compounds can create more effective catalytic systems. Catalyst mixtures of zinc bis(2-ethylhexanoate) and 1,8-diazabicyclo[5.4.0]undec-7-ene are being explored to control the curing and dynamic bond exchange reactions in polymer networks, allowing for tunable mechanical properties. ox.ac.uk

Novel zinc(II) complex compounds are being developed to overcome the limitations of existing catalysts, such as toxicity and poor solubility. google.com Research into zinc guanidine (B92328) complexes has shown promise in the ring-opening polymerization of cyclic esters, exhibiting even higher activity than traditional tin-based catalysts under industrial conditions. rwth-aachen.de These new systems aim to be more robust and efficient, capable of operating under industrially relevant conditions. researchgate.net

Innovations in Advanced Functional Materials with Tailored Properties

Zinc bis(2-ethylhexanoate) is a key precursor in the synthesis of advanced functional materials. Its properties allow for the creation of materials with specific, tailored characteristics for a variety of applications.

Role in Functional Materials:

Precursor for Nanoparticles: It is used in the synthesis of zinc oxide (ZnO) nanoparticles through methods like sol-gel processing. mdpi.com These nanoparticles have applications in electronics, optics, and catalysis. researchgate.net

Polymer Modification: It is incorporated into polymer networks to create materials with thermoset-like properties that are also reprocessable. ox.ac.uk

Coatings and Sealants: Zinc bis(2-ethylhexanoate) acts as an adhesion promoter in coatings and sealants, enhancing the bond between substrates and improving durability.

Innovations and Tailored Properties:

The use of zinc bis(2-ethylhexanoate) in ring-opening copolymerization (ROCOP) allows for the synthesis of well-defined polyesters with controlled functionalization. ox.ac.uk By varying catalyst ratios in these systems, researchers can create polymer networks with a wide range of mechanical properties, from high elasticity to high tensile strength. ox.ac.uk

Furthermore, the development of nanomaterials through processes like flame spray pyrolysis using zinc ethylhexanoate as a precursor is leading to innovations in sensing technologies. rsc.org These advanced materials exhibit unique properties due to their nano-scale architecture, such as increased surface area and enhanced reactivity, which are beneficial for chemical and biological sensing applications. rsc.org

Refined Environmental Fate Modeling and Risk Assessment Methodologies

Understanding the environmental impact of zinc bis(2-ethylhexanoate) is crucial for its safe and sustainable use. Research in this area focuses on refining models to predict its behavior in the environment and assessing potential risks.

Environmental Considerations:

Toxicity: Zinc bis(2-ethylhexanoate) is classified as very toxic to aquatic life with long-lasting effects. europa.eu

Bioaccumulation: While some related compounds are not expected to bioaccumulate significantly, others have a high potential for it. canada.ca

Regulation: It is registered under the REACH Regulation in the European Economic Area, indicating scrutiny of its environmental and health impacts. europa.eu

Advancements in Modeling and Risk Assessment:

The European Union has conducted risk assessments for various zinc compounds to understand their environmental and health risks. europa.eu Ongoing efforts aim to improve the accuracy of these assessments. This includes developing more sophisticated models to predict the environmental concentrations and fate of these substances.

For example, environmental fate modeling for similar compounds like calcium 2-ethylhexanoate (B8288628) has been used to estimate environmental concentrations and persistence. canada.ca Such models are crucial for understanding the potential ecological risks and informing regulatory decisions. The goal is to create a comprehensive framework for evaluating the risks associated with existing chemical substances. europa.eu

Interdisciplinary Approaches in Sustainable Chemistry and Engineering

The principles of sustainable chemistry and engineering are increasingly being applied to the lifecycle of chemicals like zinc bis(2-ethylhexanoate). This involves interdisciplinary collaboration to develop greener processes and promote a circular economy.

Sustainable Practices:

Green Synthesis: Research is exploring greener synthesis routes for materials derived from zinc bis(2-ethylhexanoate), such as the use of green-synthesis approaches for creating carbon-based fluorescent nanostructures for biological detection. americanelements.com

Biodegradable Polymers: The catalytic role of zinc compounds in producing biodegradable polymers like PLA from renewable resources is a key aspect of sustainable chemistry. researchgate.netresearchgate.net

Circular Economy: The development of catalysts that are effective in both the polymerization and depolymerization of bioplastics is a step towards a circular economy for these materials. rwth-aachen.deresearchgate.net

Interdisciplinary Collaboration: